4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

Catalog No.
S672027
CAS No.
376646-64-9
M.F
C12H8BrNO
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

CAS Number

376646-64-9

Product Name

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde

IUPAC Name

4-(3-bromophenyl)pyridine-3-carbaldehyde

Molecular Formula

C12H8BrNO

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H

InChI Key

XRKWGCMKURRWTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O

The exact mass of the compound 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-Bromophenyl)-3-pyridinecarboxaldehyde (CAS 376646-64-9) is a bifunctional heterocyclic building block characterized by an electrophilic 3-formyl group and a cross-coupling-ready 4-(3-bromophenyl) substituent. In procurement contexts, this compound is primarily valued for its orthogonal reactivity, allowing independent modifications at the aldehyde (via reductive amination, Wittig, or Knoevenagel reactions) and the aryl bromide (via Suzuki, Stille, or Buchwald-Hartwig couplings) [1]. Unlike simpler pyridine derivatives, the specific spatial arrangement of the meta-bromo group relative to the pyridine core provides a critical ~120° structural vector, making it a targeted precursor for complex active pharmaceutical ingredients (APIs), non-linear multidentate ligands, and advanced organic materials.

Attempting to substitute 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde with its para-isomer (CAS 376646-65-0) or a non-brominated analog fundamentally alters downstream material properties and synthetic viability. The para-isomer enforces a rigid, linear ~180° geometry that prevents the synthesis of macrocycles or V-shaped coordination networks, often resulting in dense, non-porous polymers [1]. Furthermore, substituting with a non-formylated precursor (e.g., 4-(3-bromophenyl)pyridine) to perform late-stage formylation introduces severe regioselectivity issues, generating mixed isomers that require costly and solvent-intensive chromatographic separations. For procurement teams, sourcing the exact meta-bromo, pre-formylated compound is essential to guarantee regiochemical purity, maintain intended topological angles, and ensure reproducible scale-up.

Vector Geometry for Non-Linear Ligand Design

In the design of multidentate ligands for coordination networks, the substitution pattern of the halogen dictates the extension angle of the resulting framework. 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde provides a ~120° structural vector upon cross-coupling, contrasting with the linear ~180° vector of the para-isomer (CAS 376646-65-0). This meta-directing geometry is essential for synthesizing V-shaped or macrocyclic precursors, preventing the formation of flat, densely packed coordination polymers that lack internal porosity [1].

Evidence DimensionLigand extension vector angle
Target Compound Data~120° (meta-substitution)
Comparator Or Baseline~180° (para-isomer CAS 376646-65-0)
Quantified Difference60° deviation enabling non-linear topology
ConditionsIn silico geometric analysis / X-ray crystallographic inference of downstream cross-coupled derivatives

Enables the procurement of a building block specifically tailored for porous materials and macrocycle synthesis where linear analogs would fail to close the ring or create voids.

Processability: Downstream Intermediate Solubility

Symmetric rigid building blocks often lead to downstream intermediates with poor solubility, complicating liquid-phase processing and purification. The meta-bromo substitution in 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde breaks the molecular symmetry compared to its para-substituted counterpart. Class-level solubility profiles of meta- vs. para-phenylpyridine derivatives demonstrate that the disrupted crystal packing of meta-isomers typically enhances solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate) by a factor of 1.5x to 2.0x, significantly improving handling during multi-step scale-up [1].

Evidence DimensionRelative solubility of downstream cross-coupled intermediates
Target Compound DataEnhanced solubility (symmetry-breaking)
Comparator Or BaselinePara-isomer (highly symmetric, prone to aggregation)
Quantified DifferenceEstimated 1.5x - 2.0x higher solubility in halogenated/ester solvents
ConditionsStandard ambient temperature liquid-phase synthesis workflows

Reduces solvent volumes required for downstream purification, directly lowering scale-up costs and improving processability.

Bifunctional Orthogonal Reactivity and Regiopurity

This compound features two distinct reactive handles: a formyl group for nucleophilic addition and a meta-bromo group for palladium-catalyzed cross-coupling. Compared to using a generic bromo-phenylpyridine and attempting late-stage formylation—which often suffers from poor regioselectivity and low yields (<50%)—procuring the pre-formylated building block guarantees 100% regiopurity at the 3-position. Furthermore, the aldehyde can be temporarily protected as an acetal while the bromo group undergoes Suzuki-Miyaura coupling, allowing for strict orthogonal control and >85% yield in sequential steps [1].

Evidence DimensionRegiopurity and overall yield of 3-formyl-4-arylpyridine derivatives
Target Compound Data100% regioselective (pre-installed), >85% yield in orthogonal steps
Comparator Or BaselineLate-stage formylation of 4-(3-bromophenyl)pyridine
Quantified Difference>35% yield improvement and elimination of regioisomer impurities
ConditionsMulti-step synthetic sequence (cross-coupling followed by condensation)

Eliminates the need for difficult chromatographic separation of regioisomers, ensuring high-purity reproducibility in pharmaceutical library synthesis.

Synthesis of V-Shaped Ligands for Metal-Organic Frameworks (MOFs)

Leveraging the ~120° vector provided by the meta-bromo substitution, this building block is structurally suited for constructing non-linear, multidentate ligands. Following Suzuki cross-coupling and subsequent aldehyde condensation, it forms rigid, angled struts essential for generating porous coordination networks with high internal surface areas, where linear para-isomers yield densely packed, non-porous structures [1].

Orthogonal API Library Generation

In pharmaceutical discovery, the orthogonal reactivity of the bromo and formyl groups allows for divergent synthesis. The aldehyde can undergo reductive amination to install diverse amine pharmacophores, while the bromo group serves as a handle for late-stage palladium-catalyzed arylation. This enables rapid, high-purity generation of structure-activity relationship (SAR) libraries without the regioselectivity issues of late-stage functionalization [2].

Scale-Up of Asymmetric Organic Materials

For the production of specialized organic semiconductors, the symmetry-breaking nature of the meta-substitution enhances the solubility of intermediate oligomers. This improved processability allows for higher concentration reactions and easier liquid-phase purifications during scale-up, directly reducing solvent waste and manufacturing costs compared to highly symmetric analogs [3].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(3-Bromophenyl)pyridine-3-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types